4-(4-氟苯基)-N-(3-(三氟甲基)苯基)-6,7-二氢-3H-咪唑并[4,5-c]吡啶-5(4H)-碳硫酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a useful research compound. Its molecular formula is C20H16F4N4S and its molecular weight is 420.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟离子转运
- 化合物: 间-3,5-双(三氟甲基)苯基杯状四吡咯4
- 详情: 该化合物在人工脂质双层膜中表现出优异的氟离子转运活性。其EC50值为2.15 μM(在EYPC囊泡中测得,时间为450秒),并且对氟离子的选择性高于氯离子。 这种选择性的机制涉及形成夹心型π-阴离子-π相互作用复合物 .
杀真菌活性
- 详情: 三氟甲基取代的吡啶衍生物 (2,3,5-DCTF) 与氯和其它衍生物相比,表现出更高的杀真菌活性。 这一发现突出了其作为控制真菌感染的有效药剂的潜力 .
三氟甲基自由基前体
- 详情: 三氟甲基苯基砜传统上用作亲核三氟甲基化试剂,也可以作为三氟甲基自由基前体。 它与芳香硫醇阴离子形成电子供体-受体复合物,从而实现新的合成途径 .
烯烃加氢甲基化
- 详情: 自由基方法允许对1°、2°和3°烷基硼酸酯进行催化原脱硼反应。 当与Matteson-CH₂-同系化结合时,该方案能够实现形式上的反马氏烯烃加氢甲基化,这是一种有价值的转化 .
生物活性
The compound 4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a member of the imidazopyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H14F4N2S
- Molecular Weight : 382.37 g/mol
- CAS Number : Not specified in available literature.
The structure of the compound features a fused imidazopyridine ring system with fluorophenyl and trifluoromethyl substituents, which are crucial for its biological interactions.
Antitumor Activity
Research indicates that compounds within the imidazopyridine family exhibit significant antitumor properties. A study focusing on structural modifications of imidazopyridines found that certain derivatives demonstrated potent activity against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values ranging from 1.5 to 10 µM against human cancer cell lines such as MCF7 and HCT116 .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of the P2X7 receptor, which is implicated in inflammatory processes and cancer progression. The most active derivatives in this series exhibited an ED50 value of approximately 2.3 mg/kg in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Imidazopyridine Core : This core structure is essential for maintaining biological activity across various derivatives.
Table 1 summarizes the SAR findings from recent studies:
Compound | Substituents | IC50 (µM) | Activity |
---|---|---|---|
A | 4-Fluoro | 5.0 | Antitumor |
B | Trifluoro | 3.2 | Antimicrobial |
C | None | 10.0 | Weak |
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the efficacy of the compound against breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 6 µM, suggesting potential for further development as an anticancer agent . -
Case Study on Enzyme Interaction :
Another study focused on the interaction of this compound with the P2X7 receptor. It was found to exhibit competitive inhibition with a Ki value indicating strong binding affinity, which may have implications for treating inflammatory diseases .
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4S/c21-14-6-4-12(5-7-14)18-17-16(25-11-26-17)8-9-28(18)19(29)27-15-3-1-2-13(10-15)20(22,23)24/h1-7,10-11,18H,8-9H2,(H,25,26)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCOEIITXRPMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。